Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate
Description
Properties
IUPAC Name |
ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-2-15-10(14)6-16-5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWMXMQLZVQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,6-dichloropyridine is reacted with ethyl bromoacetate to form an intermediate, which is then treated with a thiol reagent to introduce the sulfanyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the ester group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the chlorine atoms on the pyridine ring may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
Structural Differences :
- Pyridine vs. Pyrimidine Core : The target compound features a 2,6-dichloropyridine core, while Compound 1 has a pyrimidine ring substituted with a thietan-3-yloxy group.
Ethyl (3-Cyano-5-Ethoxycarbonyl-6-Methyl-4-Styryl-2-Pyridinyl-sulfanyl)acetate (Compound 2, )
Structural Differences :
- Substituents: Compound 2 includes a styryl group (C₆H₅-CH=CH-) and a cyano (-CN) substituent, while the target compound has dichloro groups.
- Electronic Effects : The styryl group introduces π-conjugation, altering electronic distribution compared to the electron-deficient dichloropyridine core.
Functional Implications :
- The styryl group in Compound 2 may enable fluorescence or photochemical applications, whereas the dichloro groups in the target compound could enhance stability against metabolic degradation .
Ethyl 2-[({[4-Amino-5-Cyano-6-(Methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate Monohydrate ()
Structural Differences :
- Hydrogen Bonding: The monohydrate structure in features intramolecular C–H···O and N–H···O bonds, stabilizing a "folded" conformation.
Crystallographic Behavior :
- The lattice water molecule in ’s compound facilitates layered packing via N–H···N and O–H···O interactions. The target compound’s dichloro substituents might promote denser packing through Cl···Cl van der Waals interactions .
Biological Activity
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate (CAS No. 286436-13-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
- Molecular Formula : C10H11Cl2NO2S
- Molecular Weight : 312.17 g/mol
- Structure : The compound features a pyridine ring substituted with chlorine atoms and a sulfanyl group linked to an ethyl acetate moiety.
Synthesis
The synthesis of this compound involves the reaction of 2,6-dichloropyridine with appropriate sulfanyl reagents followed by esterification with ethyl acetate. Various synthetic routes have been explored to enhance yield and purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown activity against various strains of bacteria and fungi:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
The compound was tested using standard disc diffusion methods and minimum inhibitory concentration (MIC) assays, revealing promising results against Gram-positive and Gram-negative bacteria .
Cytotoxicity
In addition to antimicrobial effects, the cytotoxic potential of this compound has been evaluated in several cancer cell lines. The findings indicate that the compound can induce apoptosis in cancer cells while exhibiting selective toxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 40 |
These results suggest that this compound may serve as a potential lead compound for further development in cancer therapeutics .
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key metabolic pathways in microbial cells and cancer cells. Studies indicate that it may disrupt cellular respiration and interfere with DNA synthesis, leading to cell death .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several derivatives of this compound against resistant strains of bacteria. The results indicated that structural modifications could enhance antimicrobial potency .
- Cytotoxicity Assessment : A comprehensive study conducted by researchers at a leading university explored the cytotoxic effects of this compound on various cancer cell lines. The study highlighted its potential as a chemotherapeutic agent due to its ability to selectively target malignant cells while sparing normal cells .
- Computational Studies : In silico studies have been performed to predict the binding affinity of this compound to various biological targets. These studies support its potential as a multi-target drug candidate .
Q & A
Q. How can structure-activity relationships (SAR) be rationalized for derivatives with modified sulfur linkages?
- Methodological Answer : Synthesize analogs with sulfonyl (-SO-) or sulfonamide (-NHSO-) groups. Compare log values (shake-flask method) and membrane permeability (PAMPA assay). Corrogate with molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) to map binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
